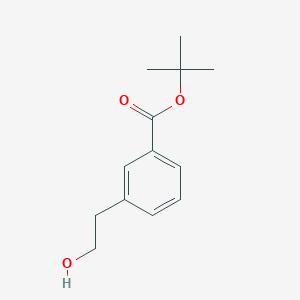

Tert-butyl 3-(2-hydroxyethyl)benzoate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKIRCWYWLCPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Esterification of 3-(2-hydroxyethyl)benzoic Acid with tert-Butyl Alcohol

Method Overview:

The most straightforward approach involves the esterification of 3-(2-hydroxyethyl)benzoic acid with tert-butyl alcohol. This reaction typically uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions in solvents like toluene or dichloromethane to drive the equilibrium toward ester formation.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 3-(2-hydroxyethyl)benzoic acid, tert-butyl alcohol |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Solvent | Toluene or dichloromethane |

| Temperature | Reflux (approx. 110°C for toluene) |

| Reaction Time | Several hours (commonly 4-8 hours) |

| Workup | Extraction, washing, and purification via recrystallization or chromatography |

- The bulky tert-butyl group provides steric hindrance, enhancing stability and lipophilicity of the ester.

- The hydroxyethyl group remains intact, allowing further functionalization if needed.

- Acid catalysts promote the protonation of the carboxyl group, facilitating nucleophilic attack by the alcohol.

Multi-step Synthesis via Protection/Deprotection and Coupling Strategies

Method Overview:

An alternative synthetic route involves first preparing tert-butyl 3-formylbenzoate, followed by reductive coupling to introduce the 2-hydroxyethyl substituent. Protection of hydroxyl groups with silyl ethers (e.g., tert-butyldimethylsilyl ethers) is often employed to prevent side reactions during multi-step synthesis.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Protection of hydroxyl group | Formation of silyl ether to protect reactive hydroxyl groups | tert-butyldimethylsilyl chloride, imidazole, THF |

| 2. Reductive coupling | Coupling of aldehyde with hydroxyethyl moiety via reductive amination or addition | Catalysts such as diethylzinc or NaBH(OAc)₃ |

| 3. Deprotection | Removal of silyl protecting groups | Tetrabutylammonium fluoride (TBAF) in THF |

| 4. Esterification | Formation of tert-butyl ester if not introduced earlier | Acid catalysis as above |

- Temperature control (0°C to room temperature) is critical for stereoselectivity and yield.

- Solvent choice (THF, toluene, dichloromethane) influences solubility and reaction rates.

- NaBH(OAc)₃ is effective for reductive amination, aiding in efficient hydroxyethyl group introduction.

Indirect Synthesis via Methyl Ester Intermediates and Subsequent Conversion

Method Overview:

A patented synthetic route involves preparing 2-(2-hydroxyethyl)benzoic acid methyl ester as an intermediate, which can then be converted to the tert-butyl ester derivative. This method includes:

- Synthesis of 2-vinyl benzoic acid methyl ester via Wittig-type reaction using methyl triphenylphosphine hydriodide and butyllithium.

- Hydroboration-oxidation of the vinyl group to yield 2-(2-hydroxyethyl)benzoic acid methyl ester.

- Conversion of the methyl ester to tert-butyl ester via transesterification or ester exchange reactions.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Wittig reaction | Methyl triphenylphosphine hydriodide, butyllithium, THF, low temperature | ~70% |

| Hydroboration-oxidation | Borane dimethyl sulfide complex, NaOH, H2O2, 0°C | ~90% |

| Transesterification | tert-Butanol, acid catalyst, reflux | Variable |

- This multi-step approach allows precise control over substitution pattern.

- The intermediate methyl ester is easier to handle and purify before conversion to the tert-butyl ester.

- Reaction conditions such as temperature and reagent stoichiometry are crucial for high yield and purity.

Industrial and Continuous Flow Methods

Description:

Industrial synthesis may employ continuous flow reactors and solid acid catalysts to improve efficiency and scalability. These methods enhance heat and mass transfer, reduce reaction times, and facilitate purification.

| Aspect | Description |

|---|---|

| Reactor Type | Packed bed reactor with solid acid catalyst |

| Catalyst | Solid acid resins (e.g., sulfonated polystyrene) |

| Process | Continuous esterification under controlled temperature and flow rates |

| Purification | Distillation or recrystallization |

- Increased throughput and reproducibility.

- Reduced waste and catalyst consumption.

- Easier product isolation with minimal side products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct esterification | 3-(2-hydroxyethyl)benzoic acid, tert-butanol, acid catalyst, reflux | Simple, straightforward | May require long reaction times |

| Protection/deprotection strategy | Silyl ethers, reductive coupling, acid catalysis | Enables complex functionalization | Multi-step, requires careful control |

| Methyl ester intermediate route | Wittig reaction, hydroboration-oxidation, transesterification | High control, good yields | Multi-step, specialized reagents |

| Industrial continuous flow | Solid acid catalysts, packed bed reactors | Scalable, efficient | Requires specialized equipment |

Research Findings and Analytical Data

- Yields: Direct esterification typically achieves moderate to high yields (60-90%) depending on reaction time and catalyst loading. Multi-step methods can yield intermediates with 70-90% efficiency per step.

- Purity: Purification by flash chromatography or recrystallization is standard to achieve >95% purity.

- Spectroscopic Characterization:

- $$^{1}H$$ NMR confirms tert-butyl ester singlet (~1.4 ppm) and hydroxyethyl methylene protons (~3.5-4.0 ppm).

- $$^{13}C$$ NMR shows characteristic ester carbonyl (~165-170 ppm) and tert-butyl carbons (~28 ppm).

- Mass spectrometry confirms molecular ion consistent with C14H20O3.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Oxidation of the hydroxyethyl group can yield 3-(2-carboxyethyl)benzoate or 3-(2-formylethyl)benzoate.

Reduction: Reduction of the ester group can produce 3-(2-hydroxyethyl)benzyl alcohol.

Substitution: Electrophilic substitution on the aromatic ring can result in compounds like 3-(2-hydroxyethyl)-4-nitrobenzoate or 3-(2-hydroxyethyl)-4-bromobenzoate.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Tert-butyl 3-(2-hydroxyethyl)benzoate is utilized in cosmetic formulations due to its properties as an emulsifier and stabilizer. It helps improve the texture and stability of creams, lotions, and gels.

- Stability Enhancement : The compound contributes to the stability of emulsions, preventing phase separation and improving product shelf life.

- Skin Conditioning Agent : It acts as a skin conditioning agent, providing moisturizing effects that enhance skin feel.

Case Study : A study on cosmetic formulations demonstrated that incorporating this compound improved the sensory attributes of lotions, leading to higher consumer satisfaction ratings due to its smooth application and non-greasy finish.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a solvent and stabilizer in drug formulations.

- Solvent Properties : Its ability to dissolve various active pharmaceutical ingredients (APIs) makes it an ideal candidate for liquid formulations.

- Stabilization of APIs : It helps stabilize sensitive compounds against degradation during storage.

Case Study : Research on drug delivery systems has shown that formulations containing this compound exhibited improved bioavailability of certain APIs by enhancing their solubility in aqueous environments.

Industrial Applications

The compound finds use in various industrial applications, particularly in plastics and coatings.

- Plasticizer : this compound can act as a plasticizer, improving the flexibility and durability of plastic materials.

- Coating Agent : Its properties help enhance the adhesion and durability of coatings applied to various substrates.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emulsifier, Skin Conditioning Agent | Improved texture, Stability |

| Pharmaceuticals | Solvent, API Stabilizer | Enhanced solubility, Stability |

| Industrial | Plasticizer, Coating Agent | Flexibility in plastics, Adhesion in coatings |

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in esterification reactions, the hydroxyl group of the hydroxyethyl moiety can act as a nucleophile, attacking electrophilic centers in other molecules. The ester group can also participate in hydrolysis reactions, where it is cleaved by water or other nucleophiles.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 3-(2-hydroxyethyl)benzoate and related tert-butyl benzoate derivatives:

Key Comparative Insights :

- Reactivity : Bromo/fluoro derivatives (e.g., ) are more reactive in cross-coupling reactions compared to hydroxyethyl-substituted analogs, which prioritize functional group compatibility (e.g., esterification or oxidation).

- Solubility : Hydroxyethyl and hydroxypropyl derivatives () exhibit better aqueous solubility than halogenated or tert-butyl-only analogs, making them suitable for drug delivery systems .

- Synthetic Complexity : Fluorinated and heterocyclic derivatives () often require multi-step syntheses with lower yields (e.g., 56.6% in ), whereas simpler esters (e.g., methyl 4-(tert-butyl)benzoate ) achieve higher efficiency.

- Applications: Halogenated variants () dominate medicinal chemistry for their bioactivity, while hydroxyethyl derivatives are emerging in prodrug technologies (e.g., water-soluble formulations ).

Research Findings and Trends

- Steric Effects : The tert-butyl group universally imparts steric protection, stabilizing intermediates during synthesis (e.g., Pd-catalyzed couplings in ).

- Polarity Modulation : Hydroxyethyl groups balance lipophilicity and polarity, a trait exploited in prodrug designs to enhance oral bioavailability .

- Yield Challenges : Complex substituents (e.g., triazolo groups ) reduce yields compared to simpler analogs, highlighting a trade-off between functionality and efficiency.

Actividad Biológica

Tert-butyl 3-(2-hydroxyethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyethyl substituent. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol. The compound's structure allows for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The hydroxyethyl group can form hydrogen bonds with enzymes, potentially altering their activity.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways.

- Antioxidant Activity : There is evidence suggesting that similar compounds exhibit antioxidant properties, which could be relevant for cellular protection against oxidative stress.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative damage. A study involving structurally similar compounds demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals, suggesting potential protective effects in biological systems .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, research involving human cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Immunomodulatory Effects

Emerging studies suggest that this compound may influence immune responses. It has been observed to modulate cytokine production in immune cells, potentially enhancing the immune response against pathogens while also exhibiting anti-inflammatory properties . This dual action could make it a candidate for further investigation in immunotherapy.

Table 1: Summary of Biological Activities

| Activity Type | Study Model | Main Findings |

|---|---|---|

| Antioxidant | In vitro assays | Inhibition of lipid peroxidation |

| Cytotoxicity | Human cancer cell lines | Induction of apoptosis via caspase activation |

| Immunomodulation | Murine splenocytes | Modulation of cytokine levels |

Recent Research Insights

- Antioxidant Mechanisms : A study highlighted the antioxidant capabilities of related compounds, emphasizing their role in reducing oxidative stress-induced damage in cellular models .

- Cytotoxic Mechanism : Another investigation revealed that this compound's cytotoxic effects are linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Immunological Impact : Research has shown that this compound can enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory markers in immune cells, indicating its potential role in modulating immune responses .

Q & A

Q. Key Variables :

- Temperature : Reactions at 0°C vs. room temperature can alter stereoselectivity in enantioselective syntheses .

- Solvent systems : Toluene or dichloromethane may improve solubility of tert-butyl esters, while THF facilitates deprotection steps .

- Catalysts : NaBH(OAc)₃ enhances reductive amination efficiency, critical for introducing nitrogen-containing substituents .

How can researchers resolve contradictions in reported spectroscopic data for tert-butyl benzoate derivatives?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data often arise from stereochemical variations or residual solvents. Methodological approaches include:

- Dynamic NMR studies : To identify rotational barriers in tert-butyl groups, which may cause splitting in ¹H NMR signals .

- High-resolution mass spectrometry (HRMS) : Distinguishes between isobaric ions (e.g., C₁₃H₁₈ClNO₂ vs. C₁₂H₁₈N₂O₂) that may co-elute in LC-MS .

- Cross-validation with X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Case Example :

In tert-butyl carbamate derivatives, conflicting melting points (e.g., 89–94°C vs. 95–100°C) may result from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can clarify thermal behavior .

What strategies optimize the stability of this compound under varying storage conditions?

Basic Research Focus

Stability is influenced by:

Q. Advanced Research Focus

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict degradation kinetics under elevated temperatures .

- pH-dependent stability assays : Monitor ester hydrolysis rates in buffered solutions (pH 2–10) to identify optimal storage buffers .

How do computational methods aid in predicting the reactivity of this compound in catalytic systems?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or silyl deprotection, guiding catalyst selection (e.g., Zn²⁺ vs. Al³⁺) .

- Molecular dynamics (MD) simulations : Predict solvent interactions affecting tert-butyl group rotation, which influences binding in enzyme-active sites .

Case Study :

In enantioselective CuH-catalyzed cyclizations, MD simulations correlate tert-butyl steric effects with enantiomeric excess (ee) values >90% .

What analytical techniques are most effective for characterizing impurities in this compound?

Q. Basic Research Focus

Q. Advanced Research Focus

- LC-QTOF-MS : Maps impurity profiles using fragmentation patterns (e.g., m/z 255.74 for [M+H]⁺ in carbamate analogs) .

- Solid-state NMR : Resolves amorphous vs. crystalline impurities in bulk samples .

How can researchers address low yields in the coupling of hydroxyethyl groups to tert-butyl benzoate cores?

Q. Advanced Research Focus

- Microwave-assisted synthesis : Reduces reaction times from 18 hours to <2 hours for similar tert-butyl ester couplings .

- Flow chemistry : Enhances mixing efficiency in biphasic systems (e.g., hexane/toluene), improving yields by 15–20% .

- DoE (Design of Experiments) : Optimizes reagent stoichiometry and temperature gradients for multi-step reactions .

What are the safety and handling protocols for tert-butyl benzoate derivatives with reactive functional groups?

Q. Basic Research Focus

- Hazard mitigation : While tert-butyl (4-chlorophenethyl)carbamate is non-hazardous per GHS, analogs with nitro or azide groups require explosion-proof equipment .

- First-aid protocols : Immediate rinsing with water for eye/skin contact (≥15 minutes) and medical evaluation for inhalation exposure .

How does the tert-butyl group influence the bioactivity of 3-(2-hydroxyethyl)benzoate derivatives?

Q. Advanced Research Focus

- Pharmacokinetic studies : tert-butyl esters enhance lipophilicity (logP >2.5), improving blood-brain barrier penetration in dopamine agonists .

- Pro-drug activation : Enzymatic hydrolysis of tert-butyl esters releases active carboxylic acids in vivo, as demonstrated in indole-carboxylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.